Product packaging for Isoxazolo[5,4-b]pyridin-3-amine(Cat. No.:CAS No. 92914-74-4)

Isoxazolo[5,4-b]pyridin-3-amine

Cat. No.: B1303197
CAS No.: 92914-74-4
M. Wt: 135.12 g/mol
InChI Key: NIHLEQFZWNKMEY-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-b]pyridin-3-amine is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B1303197 Isoxazolo[5,4-b]pyridin-3-amine CAS No. 92914-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1,2]oxazolo[5,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-5-4-2-1-3-8-6(4)10-9-5/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHLEQFZWNKMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)ON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377105
Record name isoxazolo[5,4-b]pyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID20377105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92914-74-4
Record name isoxazolo[5,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2]oxazolo[5,4-b]pyridin-3-amine
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The Significance of Fused Heterocyclic Systems in Chemical and Biological Sciences

Fused heterocyclic systems are complex molecular architectures composed of two or more heterocyclic rings sharing common atoms. fiveable.me These structures are of paramount importance in organic and medicinal chemistry due to their diverse biological activities and unique chemical properties. fiveable.meairo.co.in The presence of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, within the fused rings enhances their reactivity and provides numerous possibilities for functionalization, making them valuable scaffolds in synthetic chemistry. fiveable.me

Many pharmaceuticals owe their therapeutic efficacy to the presence of a fused heterocyclic core, which often dictates the molecule's interaction with biological targets, thereby enhancing its potency and selectivity. fiveable.meresearchgate.net The structural rigidity and defined three-dimensional shape of these systems allow for precise interactions with enzymes and receptors, a critical aspect of modern drug design. fiveable.me

An Overview of the Isoxazolo 5,4 B Pyridine Scaffold in Drug Discovery and Development

The Isoxazolo[5,4-b]pyridine (B12869864) scaffold, the core structure of Isoxazolo[5,4-b]pyridin-3-amine, is a prominent example of a fused heterocyclic system with significant potential in drug discovery. This scaffold is formed by the fusion of an isoxazole (B147169) ring and a pyridine (B92270) ring. The combination of these two heterocyclic systems results in a unique electronic and structural profile that has been explored for various therapeutic applications.

Research has demonstrated that derivatives of the Isoxazolo[5,4-b]pyridine scaffold exhibit a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. nih.govnih.govbeilstein-journals.org For instance, certain sulfonamide derivatives of isoxazolo[5,4-b]pyridine have shown activity against Gram-negative bacteria. nih.gov Moreover, the scaffold has been identified as a promising starting point for the development of inhibitors for enzymes like phosphoinositide 3-kinases (PI3Ks), which are implicated in cell growth and survival. rhhz.net The versatility of this scaffold allows medicinal chemists to synthesize libraries of compounds with diverse substitutions, enabling the exploration of structure-activity relationships and the optimization of pharmacological properties. nih.gov

Biological Activities and Therapeutic Potential of Isoxazolo 5,4 B Pyridin 3 Amine Compounds

Anti-Cancer and Anti-Proliferative Activities

Derivatives of the Isoxazolo[5,4-b]pyridine (B12869864) core structure have demonstrated notable potential as anti-cancer agents. Their activity spans the inhibition of various cancer cell lines and the modulation of key signaling pathways involved in tumor growth and survival.

A variety of derivatives based on the isoxazolo[5,4-b]pyridine and related isoxazole (B147169) structures have shown cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

Notably, sulfonamide derivatives of 3-aminoisoxazolo[5,4-b]pyridine have been tested for their anti-proliferative activity. nih.gov Two specific compounds, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide, exhibited a 50% inhibition of proliferation (IC50) against the MCF7 human breast adenocarcinoma cell line. nih.gov

Other studies on related fused isoxazole systems have also shown significant activity. For instance, various isoxazolo derivatives have demonstrated potent cytotoxicity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines. clockss.org In acute myeloid leukemia (AML), cell lines that are positive for FLT3-ITD mutations, such as MOLM-13 and MV4-11, have been shown to be highly sensitive to inhibition by compounds with related heterocyclic cores designed as FLT3 inhibitors. nih.gov

Below is a summary of the inhibitory activities of selected Isoxazolo[5,4-b]pyridin-3-amine derivatives and related compounds against various cancer cell lines.

Table 1: Anti-proliferative Activity of Isoxazolo[5,4-b]pyridine Derivatives

Compound/Derivative Cell Line Activity/Effect Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide MCF7 50% inhibition at 152.56 µg/mL nih.gov
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide MCF7 50% inhibition at 161.08 µg/mL nih.gov
3-chloroacetylaminoisoxazolo[5,4-b]pyridine 8 Human/Mouse Tumor Lines ID50 values < 4 µg/ml nih.gov
3-(2-bromo-propionyl)aminoisoxazolo[5,4-b]pyridine 8 Human/Mouse Tumor Lines ID50 values < 4 µg/ml nih.gov
Pyrrolo[3,2-d]isoxazole & Isoxazole Derivatives HCT-116, PC3 High activity against cancer cell lines, lower toxicity to normal cells clockss.org
Imidazo[1,2-b]pyridazine (B131497) Derivative (34f) MOLM-13, MV4-11 GI50 values of 9 nM and 7 nM, respectively nih.gov

Receptor Tyrosine Kinases (RTKs) are crucial mediators of signaling pathways that control cell growth, differentiation, and survival. Their dysregulation is a common feature in many cancers, making them prime therapeutic targets. The FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), while the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) are key to tumor angiogenesis and proliferation. nih.govnih.gov

Research into heterocyclic compounds has identified several scaffolds capable of inhibiting these critical RTKs. While direct studies on this compound are specific, related structures show potent inhibition. For example, imidazo[4,5-b]pyridine derivatives displayed submicromolar activity against FLT3-ITD. nih.gov Furthermore, in silico analyses of novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which also contain an isoxazole moiety, predicted potent inhibitory activity towards human VEGFR-2. nih.govresearchgate.net Other research has demonstrated that bis(benzo[b]furan-2-yl)methanones can inhibit both FLT3 and PDGFR autophosphorylation with IC50 values approaching 0.5 µM. nih.gov This suggests that the broader class of isoxazole-containing heterocycles has the potential to function as RTK inhibitors.

A key mechanism through which anti-cancer agents exert their effects is the induction of programmed cell death, or apoptosis. Studies on novel synthetic isoxazole derivatives have demonstrated significant pro-apoptotic activity in human tumor cells. nih.gov For example, certain 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives were found to induce both early and late apoptosis in over 50% of treated K562 erythroleukemic cells. nih.gov

Further investigations into the mechanisms of related compounds have shed light on their cellular effects. Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, another class of heterocyclic compounds, were found to activate caspases 3/7, key executioner enzymes in the apoptotic cascade. mdpi.com Gene expression analysis following treatment with these compounds showed an upregulation of genes involved in the cell death signaling pathways, such as TNFRSF10B and RIPK2. mdpi.com Additionally, pyrazolo[3,4-b]pyridine derivatives have been shown to arrest the cell cycle and induce apoptosis by inhibiting cyclin-dependent kinases (CDKs) such as CDK2 and CDK9. mdpi.com

The anti-cancer potential of isoxazolo[5,4-b]pyridine derivatives and related compounds has been validated in both laboratory (in vitro) and animal (in vivo) models. In vitro studies consistently show the cytotoxic and anti-proliferative effects of these compounds against various tumor cell lines. nih.govnih.gov For example, two derivatives, 3-chloroacetyl- and 3-2-bromo-propionylaminoisoxazolo[5,4-b]pyridine, showed cytotoxic activity against eight different human or mouse tumor cell lines with ID50 values within the international activity criterion for synthetic agents (4 microg/ml). nih.gov

The efficacy of these compounds has also been demonstrated in vivo. A series of novel isoxazolo[5',4':5,6]pyrido[2,3-b]indoles were tested for their in vivo anti-cancer activity, with two analogs showing potential comparable to the reference drug Cisplatin. nih.gov In another study, a potent imidazo[1,2-b]pyridazine FLT3 inhibitor was tested in mice bearing MV4-11 xenografts. Treatment with this compound markedly blocked tumor growth without causing adverse effects. nih.gov These findings underscore the therapeutic potential of these heterocyclic systems in preclinical tumor models.

Anti-Microbial and Anti-Fungal Activities

In addition to their anti-cancer properties, certain derivatives of this compound have been investigated for their ability to combat microbial infections.

The emergence of multidrug-resistant bacteria necessitates the development of new anti-microbial agents. Research has shown that specific sulfonamide derivatives of isoxazolo[5,4-b]pyridine possess antibacterial properties. nih.gov Two compounds, N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide and N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzenesulfonamide, demonstrated antimicrobial activity against the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. nih.gov The activity was observed at doses of 125, 250, and 500 µg. nih.gov Pseudomonas aeruginosa itself is known to produce antimicrobial metabolites, highlighting the complex chemical interactions within microbial environments. biomedpharmajournal.orgresearchgate.net

Table 2: Antibacterial Activity of Isoxazolo[5,4-b]pyridine Sulfonamide Derivatives

Compound Bacterial Strain Effective Doses (µg) Reference
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide Pseudomonas aeruginosa (ATCC 27853) 125, 250, 500 nih.gov
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide Escherichia coli (ATCC 25922) 125, 250, 500 nih.gov
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide Pseudomonas aeruginosa (ATCC 27853) 125, 250, 500 nih.gov
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide Escherichia coli (ATCC 25922) 125, 250, 500 nih.gov

Antifungal Properties and Minimum Inhibitory Concentrations

Derivatives of the this compound scaffold have demonstrated notable antifungal activity, particularly against various Candida species. Research into isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, which share a similar core structure, has shown promising results. These compounds have exhibited significant activity against Candida parapsilosis, with some derivatives showing a minimum inhibitory concentration (MIC) of less than 6.2 µg/mL. nih.govmdpi.com This level of potency highlights the potential of the isoxazolopyridine framework as a source of new antifungal agents. nih.govmdpi.com

The development of resistance to existing antifungal drugs, coupled with the toxicity of some current treatments, underscores the urgent need for novel antifungal therapies. nih.gov The promising antifungal properties of isoxazolopyridine derivatives make them an important area of research in medicinal chemistry. mdpi.com

Table 1: Antifungal Activity of Isoxazolo[3,4-b]pyridine-3(1H)-one Derivatives against Candida parapsilosis

CompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Isoxazolo[3,4-b]pyridine-3(1H)-one derivatives< 6.2 nih.govmdpi.com

Neurotropic and CNS-Related Activities

The this compound structure and its derivatives have been investigated for their effects on the central nervous system (CNS), revealing potential anticonvulsant, sedative, anxiolytic, and antidepressant properties.

Certain isoxazolo[5,4-b]pyridine derivatives have shown significant anticonvulsant activity. For instance, N-4,4-diphenyl-3-butenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol, a derivative of the glial selective gamma-aminobutyric acid (GABA) uptake inhibitor, effectively blocked sound-induced seizures in an animal model of epilepsy. nih.gov This suggests that the anticonvulsant effects of some of these compounds may be mediated through their interaction with the GABAergic system. nih.gov

Furthermore, docking studies on related pyrazolo[3,4-c]-2,7-naphthyridine derivatives, which also feature a fused heterocyclic system, have indicated a strong affinity for the GABAA receptor, the serotonin (B10506) transporter (SERT), and the 5-HT1A receptor. nih.gov These receptors are all crucial targets in the treatment of epilepsy and other neurological disorders. The interaction with the GABAA receptor, in particular, is a common mechanism of action for many anxiolytic and anticonvulsant drugs. nih.govmdpi.com

The modulation of the GABAA receptor by isoxazolopyridine derivatives also points to their potential as sedatives and anxiolytics. nih.gov Benzodiazepines, a well-known class of drugs with these effects, act by enhancing the effect of GABA at the GABAA receptor. nih.gov

In addition to their anxiolytic potential, some derivatives have been investigated for antidepressant effects. nih.gov The interaction with the SERT transporter, a key target for many antidepressant medications, suggests a possible mechanism for this activity. nih.gov Studies on novel 2-substituted 1,4-benzodiazepine-2-ones, for example, have demonstrated promising antidepressant effects in animal models. nih.gov

Enzyme Inhibition Studies (e.g., Cytochrome P450 CYP17, Monoamine Oxidase, HMG-CoA reductase)

The this compound scaffold has been identified as a potential inhibitor of several key enzymes, indicating a broad range of therapeutic possibilities.

Cytochrome P450 (CYP) Enzymes: Research has shown that this compound can inhibit cytochrome P450 enzymes, specifically CYP1A2, which is involved in drug metabolism. smolecule.com Additionally, molecular modeling studies have suggested that related compounds may interact with mycobacterial cytochrome P450-dependent sterol 14alpha-demethylase, an enzyme crucial for the sterol biosynthesis pathway in Mycobacterium tuberculosis. nih.gov The design of inhibitors for human cytochrome P450 8B1 (CYP8B1), a target for type 2 diabetes and nonalcoholic fatty liver disease, has also been explored using pyridine-containing compounds. nih.gov

Monoamine Oxidase (MAO): Derivatives of the related 2,1-benzisoxazole have been identified as specific inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B inhibitors are used in the treatment of Parkinson's disease. nih.gov This suggests that isoxazolopyridine derivatives could also be explored for their MAO inhibitory activity.

HMG-CoA Reductase: While direct studies on this compound are limited, inhibitors of HMG-CoA reductase, known as statins, are widely used to lower cholesterol. nih.govnih.gov Given that some steroidal drugs are known to inhibit cholesterol synthesis, and considering the structural similarities that can exist between different classes of enzyme inhibitors, the potential for isoxazolopyridine derivatives to interact with HMG-CoA reductase could be a future area of investigation. waocp.com

Table 2: Enzyme Inhibition by this compound and Related Compounds

EnzymeCompound ClassObserved/Potential Effect
Cytochrome P450 CYP1A2This compoundInhibition smolecule.com
Cytochrome P450 14alpha-demethylase3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivativesPotential Interaction nih.gov
Monoamine Oxidase B (MAO-B)2,1-benzisoxazole derivativesInhibition nih.gov

Other Reported Biological Activities (e.g., antiviral, anti-inflammatory, antioxidant, antitubercular)

Beyond the activities detailed above, the this compound scaffold and its derivatives have shown a diverse range of other biological effects.

Antiviral: While specific studies on the antiviral properties of this compound are not extensively detailed in the provided context, the broad biological activity of heterocyclic compounds suggests this as a potential area for future research.

Anti-inflammatory: Derivatives of the related oxazolo[4,5-b]pyridine (B1248351) have been synthesized and shown to possess in vivo anti-inflammatory activity. nih.gov These compounds were found to inhibit pro-inflammatory mediators. nih.gov The anti-inflammatory potential of isoxazolopyridine derivatives is an active area of investigation. rsc.org

Antioxidant: Isoxazolone derivatives, which share a core structural motif, have been noted for their antioxidant activities. nih.gov

Antitubercular: Several studies have highlighted the potential of isoxazole-containing compounds as antitubercular agents. nih.gov Derivatives of 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides have shown inhibitory activity against Mycobacterium tuberculosis strains. nih.gov Furthermore, 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase. acs.org

Table 3: Other Biological Activities of this compound and Related Compounds

ActivityCompound ClassKey Findings
Anti-inflammatoryOxazolo[4,5-b]pyridine derivativesInhibition of pro-inflammatory mediators. nih.gov
AntioxidantIsoxazolone derivativesNoted for antioxidant properties. nih.gov
Antitubercular5-(2-aminothiazol-4-yl)isoxazole-3-carboxamidesInhibitory activity against M. tuberculosis. nih.gov
Antitubercular5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivativesPotent inhibitors of M. tuberculosis pantothenate synthetase. acs.org

Computational Approaches in the Study of Isoxazolo 5,4 B Pyridin 3 Amine

Quantitative Structure-Activity/Retention Relationship (QSAR/QSRR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) models are mathematical approaches that correlate the structural or physicochemical properties of compounds with their biological activities or chromatographic retention times, respectively. While specific QSAR studies focusing on the biological activities of Isoxazolo[5,4-b]pyridin-3-amine derivatives are not extensively documented in the literature, the principles are widely applied to the broader isoxazole (B147169) class of compounds. For instance, QSAR analyses have been successfully used to study the anti-Coxsackievirus B3 activity of ([biphenyloxy]propyl)isoxazole derivatives. nih.govresearchgate.net Such studies typically involve calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to build a predictive model.

In a similar vein, QSRR modeling has been applied to closely related isomers, such as isoxazolo[3,4-b]pyridine-3(1H)-one derivatives, to understand their interactions with biomolecules and predict their behavior in biological systems. mdpi.commdpi.com These studies often explore the relationship between molecular structure and retention on systems like immobilized artificial membrane (IAM) columns, which mimic cell membranes, or human serum albumin (HSA) columns. mdpi.commdpi.comnih.govresearchgate.net

For example, a QSRR study on isoxazolo[3,4-b]pyridine-3(1H)-ones used multiple linear regression (MLR) and differential evolution coupled with partial least squares (DE-PLS) to model their affinity to phospholipids (B1166683) and HSA. mdpi.commdpi.comresearchgate.netnih.gov The models incorporated descriptors like the Randic shape index, 3D-MoRSE descriptors, and WHIM descriptors to explain the retention mechanism. nih.gov Such models can be instrumental in predicting properties like membrane permeability and plasma protein binding for new derivatives, even before they are synthesized. Although lipophilicity is a key factor, these studies show it does not solely explain the affinity to phospholipids, highlighting the complexity of molecular interactions. mdpi.comnih.govresearchgate.net

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is extensively used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein receptor.

While specific docking studies for this compound are not widely published, research on analogous structures provides insight into the potential targets and interaction modes for this scaffold. For example, derivatives of the closely related oxazolo[5,4-b]pyridine (B1602731) have been docked against Prostaglandin synthase-2 (also known as COX-2), a key enzyme in inflammation. buketov.edu.kz Similarly, isoxazole-carboxamide derivatives have been studied as inhibitors of both COX-1 and COX-2 enzymes through molecular docking to elucidate their binding interactions. nih.gov

Other related heterocyclic systems have been computationally evaluated against a range of important therapeutic targets:

Kinase Inhibitors: Oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which share a similar fused ring system, have been docked into the ATP-binding site of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). mdpi.com These studies revealed key hydrogen bonding and π-π stacking interactions with amino acid residues like Cys919 and Phe1047, providing a rationale for their anticancer activity. mdpi.com

Immunomodulators: Derivatives of isoxazolo[5,4-d]pyrimidine (B13100350) were investigated as agonists for Toll-like receptor 7 (TLR7), an important target in immunotherapy. acs.orgsemanticscholar.org

Antimicrobial Targets: Docking studies have also been performed on isoxazole derivatives against critical bacterial enzymes, such as P. aeruginosa elastase B and K. pneumonia KPC-2 carbapenemase, to support their observed antimicrobial activity. nih.gov

These examples demonstrate the utility of molecular docking in identifying potential biological targets and understanding the specific atomic-level interactions—like hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern the binding affinity of isoxazole-containing compounds.

In Silico Prediction of Pharmacokinetic Properties and Drug-Likeness (e.g., Lipinski's Rule of Five, Plasma Protein Binding)

In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates early in the discovery process. rsc.org These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

Drug-Likeness and Lipinski's Rule of Five

A primary tool for assessing drug-likeness is Lipinski's Rule of Five. etflin.com It suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. The properties of the parent compound, this compound, calculated from public databases, are generally in accordance with this rule, suggesting a favorable starting point for drug design. nih.gov

Table 1: Predicted Physicochemical Properties and Drug-Likeness of this compound

Property Value Lipinski's Rule of Five Guideline Compliance
Molecular Weight 135.12 g/mol nih.gov ≤ 500 Yes
LogP (XLogP3-AA) 0.6 nih.gov ≤ 5 Yes
Hydrogen Bond Donors 1 (from -NH₂) nih.gov ≤ 5 Yes

This interactive table summarizes the key physicochemical properties of this compound in the context of Lipinski's Rule of Five.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins like human serum albumin (HSA) significantly impacts its distribution and availability to act on its target. Computational tools such as PreADMET are often used for an initial estimation of PPB. mdpi.com However, studies on the related isoxazolo[3,4-b]pyridine-3(1H)-one scaffold have shown that in silico predictions for PPB may not always correlate well with experimental results derived from techniques like HSA-HPLC. mdpi.com This discrepancy underscores the importance of integrating experimental data with computational predictions for a more accurate assessment. Computational methods for predicting PPB are continually evolving, with machine learning and deep learning approaches showing promise for improving accuracy. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the flexibility and dynamic behavior of molecules over time. A molecule's conformation—its three-dimensional shape—can significantly influence its ability to bind to a receptor.

Conformational Analysis involves systematically exploring the different spatial arrangements of a molecule's atoms that can be achieved through bond rotations. This helps identify low-energy, stable conformations that are likely to be biologically relevant.

Molecular Dynamics (MD) Simulations provide a more dynamic picture by simulating the movement of atoms and molecules over a period of time based on the principles of classical mechanics. MD simulations can reveal how a ligand-protein complex behaves in a simulated physiological environment, assessing the stability of binding interactions, the role of solvent molecules, and conformational changes that occur upon binding.

While specific MD simulation studies focused solely on this compound are not prominent in the literature, this technique is frequently applied to its analogues. For instance, MD simulations have been used to study the dynamic behavior of isoxazole-carboxamide derivatives within the active site of COX enzymes to better understand their inhibitory mechanism. nih.gov Such simulations can validate the binding poses obtained from molecular docking and provide deeper insights into the stability of the ligand-receptor complex, which is critical for rational drug design.

Future Perspectives and Research Directions for Isoxazolo 5,4 B Pyridin 3 Amine

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of isoxazolo[5,4-b]pyridine (B12869864) derivatives has traditionally involved multi-step procedures. However, recent research has pivoted towards developing more efficient and environmentally benign methodologies in line with the principles of green chemistry. diva-portal.org A significant advancement is the use of microwave-assisted multi-component reactions, which can be performed in water without the need for any additional catalyst or reagent. nih.govacs.org This approach not only accelerates reaction times but also simplifies purification, making it highly suitable for creating libraries of compounds for drug discovery. nih.gov

Another sustainable strategy involves the use of ultrasound irradiation in one-pot reactions. For instance, the synthesis of isoxazolo[5,4-b]pyridines has been successfully achieved from aryl glyoxal (B1671930), 5-aminoisoxazoles, and malononitrile (B47326) using acetic acid as both a solvent and a catalyst under ultrasound conditions. researchgate.net This method is noted for its short reaction times, high efficiency, and easy work-up. researchgate.net Furthermore, novel catalytic systems are being explored to enhance reaction yields and selectivity. The use of L-proline as a catalyst for pseudo five-component one-pot domino reactions in water has proven effective for synthesizing related spiro derivatives. researchgate.net Researchers are also investigating biodegradable supramolecular catalysts, such as modified β-cyclodextrin, to facilitate the clean and efficient synthesis of isoxazole (B147169) derivatives. nih.gov These innovative synthetic routes, emphasizing one-pot procedures, aqueous media, and alternative energy sources, represent a crucial direction for the sustainable and cost-effective production of Isoxazolo[5,4-b]pyridin-3-amine and its derivatives. nih.govresearchgate.netresearchgate.net

Discovery of New Biological Targets and Mechanisms of Action

The isoxazolopyridine scaffold is associated with a wide spectrum of biological activities, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties. clockss.orgnih.gov Derivatives of this compound have been evaluated for their potential as antitumor agents, with some showing cytotoxic effects against various cancer cell lines. clockss.orgnih.gov Research has also pointed to the inhibition of key metabolic enzymes like cytochrome P450 (CYP), with some analogs identified as inhibitors of CYP1A2, an enzyme critical in drug metabolism. smolecule.com

Future research is focused on identifying novel and specific biological targets to unlock the full therapeutic potential of this scaffold. Recent breakthroughs with closely related isoxazole-fused heterocycles have revealed promising new targets:

Kinase Inhibition: A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives have been synthesized as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3) and its internal tandem duplication (ITD) mutants, which are strongly associated with acute myeloid leukemia (AML). nih.gov

Immunomodulation: The isoxazolo[5,4-d]pyrimidine (B13100350) scaffold, a close structural relative, has been used to develop selective agonists for Toll-like receptor 7 (TLR7), indicating a potential role in modulating the immune response. acs.org Another related scaffold, isoxazolo[5,4-d]pyrimidin-4(5H)-one, has yielded selective inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. mdpi.com

Antifungal Activity: Derivatives of the isomeric isoxazolo[3,4-b]pyridine-3(1H)-one have demonstrated notable antifungal activity, particularly against Candida parapsilosis, addressing a critical need for new antifungal agents. nih.govmdpi.com

Plant Growth Regulation: An interesting and less common activity was observed for Isoxazolo[5,4-b]pyridine-3-acetic acid, which showed potential as a plant growth regulator (auxin activity). nih.gov

The discovery of these diverse targets highlights the versatility of the isoxazolopyridine core and directs future research toward exploring its role in kinase signaling, immunomodulation, and infectious diseases.

Advanced Derivatization for Enhanced Potency and Selectivity

The this compound core serves as a foundational structure for chemical modification to optimize therapeutic properties. Advanced derivatization focuses on improving the potency, selectivity, and pharmacokinetic profile of lead compounds through systematic structure-activity relationship (SAR) studies.

A compelling example is the development of covalent inhibitors for FLT3 kinase, where the isoxazolo[3,4-b]pyridin-3-amine scaffold was modified by introducing Michael acceptors like vinyl sulfonamide and acrylamide. nih.gov This derivatization led to compound C14 , which displayed potent inhibition of both FLT3 and the drug-resistant FLT3-ITD mutant. nih.gov

Research on other isoxazole-based compounds further informs derivatization strategies. Studies on isoxazole-based RORγt ligands demonstrated that the nature of the linker connecting different parts of the molecule is critical for potency; an ether linkage was found to be nine times more potent than an amine linker, while a thioether linkage significantly decreased activity. nih.gov Similarly, in the development of TLR7 agonists based on the isoxazolo[5,4-d]pyrimidine scaffold, the introduction of specific halogen atoms and lipophilic rings was found to be crucial for agonist activity, with EC50 values in the low micromolar range. acs.org These examples underscore the importance of precise chemical modifications to achieve high potency and selectivity for a desired biological target. Future work will continue to leverage these principles to fine-tune derivatives of this compound for specific therapeutic applications.

Combination Therapies and Multi-Targeting Strategies

While much of the current research on this compound derivatives has centered on developing selective, single-target agents, the broad biological activity associated with the scaffold presents future opportunities for more complex therapeutic approaches. The development of compounds that can be used in combination with existing drugs or that are designed to interact with multiple targets simultaneously is a growing area of interest in drug discovery.

Given that derivatives have shown promise in oncology against targets like FLT3, future investigations could explore their use in combination with standard chemotherapy or other targeted agents to overcome drug resistance or achieve synergistic antitumor effects. Furthermore, the scaffold's potential to engage diverse targets, from kinases to immune receptors, suggests that it may be possible to design multi-target ligands. Such agents could be particularly beneficial in complex diseases like cancer, where multiple signaling pathways are often dysregulated. This remains a largely unexplored but promising avenue for future research.

Translation from Preclinical to Clinical Applications

The ultimate goal of medicinal chemistry research is the translation of promising compounds from preclinical studies into clinical applications. For the this compound scaffold, significant progress has been made in the preclinical phase, particularly in the field of oncology.

The successful development of derivatives that potently inhibit clinically relevant targets such as FLT3 kinase is a critical step. nih.gov Studies demonstrating that these compounds can inhibit signaling pathways in human acute myeloid leukemia (AML) cell lines and induce apoptosis provide strong preclinical validation. nih.gov For example, the derivative C14 showed potent inhibitory activity against the MOLM-13 and MV4-11 human AML cell lines, which harbor FLT3-ITD mutations. nih.gov

The extensive SAR studies, the development of selective inhibitors for targets like IDO1 and TLR7 on related scaffolds, and the demonstration of efficacy in cellular models collectively build a strong case for the therapeutic potential of this compound class. acs.orgmdpi.com While there are no publicly disclosed clinical trials for this compound itself, the robust preclinical data on its derivatives position them as strong candidates for further development and eventual evaluation in human clinical trials.

Q & A

Q. What experimental designs optimize reaction scalability without compromising purity?

  • Guidelines :
  • DoE (Design of Experiments) : Use Taguchi methods to balance temperature (60–100°C) and catalyst (5–15 mol%) .
  • Continuous flow systems : Achieve ≥90% conversion with residence time <10 min .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.